

Reproducibility and Comparative Analysis of QPX7728 Inhibition Kinetics

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Compound of Interest

Compound Name: QPX7728 methoxy acetoxymethyl ester

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A detailed guide for researchers on the inhibition kinetics of the novel ultra-broad-spectrum β -lactamase inhibitor, QPX7728, in comparison to other clinically relevant inhibitors.

This guide provides a comprehensive overview of the reproducibility and comparative performance of QPX7728, a novel cyclic boronate β -lactamase inhibitor. The data presented is compiled from published studies to assist researchers, scientists, and drug development professionals in evaluating its inhibitory potential against a wide array of serine and metallo- β -lactamases.

Comparative Inhibition Potency (IC₅₀)

QPX7728 demonstrates potent inhibition against a broad spectrum of β -lactamases, including key serine β -lactamases (Classes A, C, and D) and metallo- β -lactamases (Class B).^{[1][2]} Its inhibitory activity is significantly greater than many currently approved β -lactamase inhibitors, particularly against Class D carbapenemases and metallo- β -lactamases.^{[3][4]}

Below is a summary of the 50% inhibitory concentrations (IC₅₀) of QPX7728 compared to other inhibitors against various β -lactamases. The data indicates that QPX7728 consistently exhibits low nanomolar to sub-nanomolar IC₅₀ values against a wide range of enzymes.

Enzyme	Class	QPX7728 (nM)	Avibactam (nM)	Relebactam (nM)	Vaborbactam (nM)
Class A					
CTX-M-15	A	0.94 ± 0.2	1.4 ± 0.4	34 ± 10	110 ± 40
KPC-2	A	2.9 ± 0.4	22 ± 6	82 ± 17	110 ± 30
SHV-12	A	1 - 3	-	-	-
TEM-43	A	1 - 3	-	-	-
Class C					
P99	C	22 ± 8	-	-	-
Class D					
OXA-23	D	1	>160,000	>160,000	>160,000
OXA-48	D	1	160	>160,000	>160,000
Class B					
NDM-1	B	55 ± 25	>160,000	>160,000	>160,000
VIM-1	B	14 ± 4	>160,000	>160,000	>160,000
IMP-1	B	610 ± 70	>160,000	>160,000	>160,000

Data compiled from Tsivkovski et al., 2020.[3][4]

Detailed Inhibition Kinetics

The mechanism of β -lactamase inhibition by QPX7728 varies between the enzyme classes. For serine β -lactamases, QPX7728 acts as a slow tight-binding inhibitor, forming a covalent adduct with the catalytic serine residue.[2] In contrast, its inhibition of metallo- β -lactamases is characterized by a competitive, "fast-on-fast-off" kinetic profile.[3][5]

The following table summarizes the key kinetic parameters for QPX7728 against various β -lactamases.

Enzyme	k ₂ /K (M ⁻¹ s ⁻¹)	k _{off} (s ⁻¹)	Residence Time (min)	K _d (nM)
Serine β-Lactamases				
KPC-2	3.6 ± 0.1 × 10 ⁵	9.0 ± 1.4 × 10 ⁻⁵	189 ± 31	0.25 ± 0.03
CTX-M-15	-	~3.5 hours	-	-
OXA-23	9.9 × 10 ⁵	-	5 - 20	-
OXA-48	-	-	~50	-
P99	6.3 × 10 ⁴	-	-	-
Metallo-β-Lactamases (Ki)				
VIM-1	-	-	-	7.5 ± 2.1
NDM-1	-	-	-	32 ± 14
IMP-1	-	-	-	240 ± 30

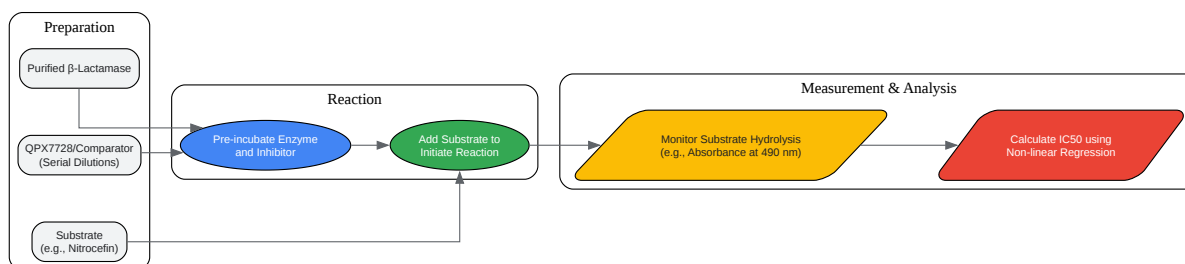
Data compiled from Tsivkovski et al., 2020 and Lomovskaya et al., 2021.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The reproducibility of the kinetic data presented relies on standardized experimental methodologies. The following protocols are based on the descriptions provided in the cited literature.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzymatic activity of the target β-lactamase in the presence of varying concentrations of the inhibitor.

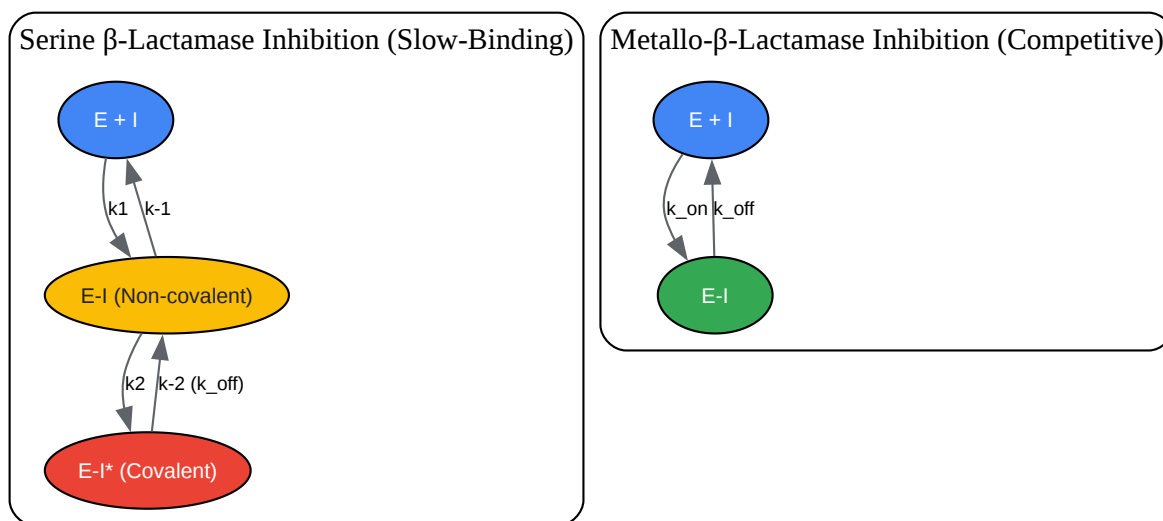


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Caption: Workflow for IC₅₀ determination.

Kinetic Parameter Determination

For a detailed understanding of the inhibition mechanism, kinetic parameters such as k_2/K , k_{off} , and K_i are determined. The experimental setup is similar to the IC₅₀ determination, but with variations in incubation times and data analysis to fit different kinetic models.



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Caption: Inhibition mechanisms of QPX7728.

For serine β -lactamases, the progressive inactivation of the enzyme is monitored over time to determine the second-order rate constant (k_2/K). The dissociation constant (k_{off}) is measured by observing the return of enzymatic activity after rapid dilution of the enzyme-inhibitor complex. For metallo- β -lactamases, standard Michaelis-Menten kinetics are used in the presence of the inhibitor to determine the inhibition constant (K_i).

Conclusion

The available data on QPX7728 demonstrates its consistent and potent inhibitory activity against a wide range of clinically important β -lactamases. Its dual mechanism of action, with potent covalent inhibition of serine β -lactamases and reversible inhibition of metallo- β -lactamases, makes it a promising candidate for further development. The detailed kinetic studies provide a solid foundation for understanding its spectrum of activity and for designing future in vivo and clinical investigations. The reproducibility of these findings will be crucial for its continued development and potential clinical application.

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